molecular formula C22H34O3 B11547005 (5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one

(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one

Cat. No.: B11547005
M. Wt: 346.5 g/mol
InChI Key: BUDKLYQSLDHSFY-LWYWEFGESA-N
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Description

1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone typically involves multiple steps, including the formation of the cyclopentaphenanthrene core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(2R,7R,9S,16S)-4-hydroxy-2,13,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone

InChI

InChI=1S/C22H34O3/c1-12-9-17(13(2)23)20(3)7-6-16-15(19(12)20)10-18-22(25-18)8-5-14(24)11-21(16,22)4/h12,14-19,24H,5-11H2,1-4H3/t12?,14?,15?,16?,17?,18-,19?,20+,21+,22-/m0/s1

InChI Key

BUDKLYQSLDHSFY-LWYWEFGESA-N

Isomeric SMILES

CC1CC([C@@]2(C1C3C[C@H]4[C@@]5(O4)CCC(C[C@@]5(C3CC2)C)O)C)C(=O)C

Canonical SMILES

CC1CC(C2(C1C3CC4C5(O4)CCC(CC5(C3CC2)C)O)C)C(=O)C

Origin of Product

United States

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